

physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2-(trifluoromethyl)benzaldehyde
Cat. No.:	B1586157

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-(trifluoromethyl)benzaldehyde**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-2-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.^[1] Its unique substitution pattern, featuring a chloro group and a potent electron-withdrawing trifluoromethyl group, imparts distinct reactivity to the molecule.^[1] The presence of these functionalities makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key synthetic considerations, offering field-proven insights for its application in research and development.

Chemical Identity and Nomenclature

Correctly identifying a chemical reagent is the foundation of reproducible science. **4-Chloro-2-(trifluoromethyl)benzaldehyde** is known by several synonyms and is uniquely identified by its CAS number.

Identifier	Value	Source(s)
CAS Number	320-43-4	[3] [4] [5]
Molecular Formula	C ₈ H ₄ ClF ₃ O	[1] [5] [6]
Molecular Weight	208.57 g/mol	[1] [4] [5]
IUPAC Name	4-Chloro-2-(trifluoromethyl)benzaldehyde	[6]
Common Synonyms	2-Trifluoromethyl-4-chlorobenzaldehyde	[3] [4]

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. The properties of **4-Chloro-2-(trifluoromethyl)benzaldehyde** are summarized below.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid or solid, with a distinct aromatic odor.	[1]
Boiling Point	218.5 °C at 760 mmHg	[3] [4]
Density	~1.423 g/cm ³ (Predicted)	[3]
Refractive Index	n _{20/D} 1.4960	[3]
Storage	Store at 2-8°C, preferably under a dry, inert atmosphere such as nitrogen.	[3]

Chemical Reactivity and Electronic Profile

The synthetic utility of **4-Chloro-2-(trifluoromethyl)benzaldehyde** stems from the electronic effects of its substituents on the benzaldehyde core.

The Influence of the Trifluoromethyl Group: The trifluoromethyl ($-CF_3$) group at the ortho position is a powerful electron-withdrawing group. This effect is exerted through strong induction (σ -induction) and a weaker resonance effect (π -acceptance). This electron withdrawal significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[1][7] Consequently, the aldehyde is highly susceptible to nucleophilic attack, making it an excellent substrate for reactions such as:

- Aldol condensations
- Wittig reactions[8]
- Reductive aminations[8]
- Grignard and organolithium additions

This enhanced reactivity is a key advantage in synthetic design, often allowing for milder reaction conditions compared to less activated benzaldehydes.[7]

The Role of the Chloro Group: The chlorine atom at the para position also contributes to the electronic profile, primarily through an inductive withdrawing effect and a weaker resonance donating effect. It serves as a potential reaction handle for various transformations, including nucleophilic aromatic substitution (SNAr) reactions, although the ring is generally deactivated towards electrophilic aromatic substitution.[1]

Spectroscopic Characterization

Verifying the identity and purity of **4-Chloro-2-(trifluoromethyl)benzaldehyde** is paramount. The following is a guide to its expected spectroscopic signature.

- 1H NMR: The proton NMR spectrum is expected to show two key regions. The aromatic region (typically δ 7.5-8.0 ppm) will display a complex splitting pattern for the three aromatic protons. A highly deshielded singlet, corresponding to the aldehyde proton ($-CHO$), will be prominent further downfield, typically around δ 10.0 ppm.
- ^{13}C NMR: The carbon spectrum will be characterized by a carbonyl carbon signal in the range of δ 185-195 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

- ^{19}F NMR: A single, sharp resonance is expected for the $-\text{CF}_3$ group.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between $1690\text{-}1715\text{ cm}^{-1}$ is characteristic of the C=O stretch of the aromatic aldehyde. Aromatic C-H stretching vibrations are typically observed around $3000\text{-}3100\text{ cm}^{-1}$, while the aldehyde C-H stretch appears as two weaker bands around 2820 cm^{-1} and 2720 cm^{-1} . Strong bands corresponding to C-F and C-Cl stretches will be present in the fingerprint region (below 1300 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at an m/z of approximately 208. A characteristic isotopic pattern for a single chlorine atom will be observed, with an $(\text{M}+2)^+$ peak that is roughly one-third the intensity of the M^+ peak.

Synthesis and Key Reactions

Understanding the synthesis of this intermediate provides context for its purity and potential byproducts. A common industrial approach involves the controlled oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of 4-Chloro-2-(trifluoromethyl)benzyl Alcohol

This protocol is a representative method for the synthesis of aromatic aldehydes from their corresponding alcohols.

- Dissolution: Dissolve (4-chloro-2-(trifluoromethyl)phenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).[\[9\]](#)
- Oxidant Addition: Add an oxidizing agent, such as Pyridinium Chlorochromate (PCC) (2 equivalents), to the solution in portions at room temperature.[\[9\]](#)
- Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[\[9\]](#)
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour. Filter the mixture through a pad of silica gel or celite to remove insoluble chromium salts.[\[9\]](#)

- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield **4-Chloro-2-(trifluoromethyl)benzaldehyde** as a pure compound.[9]

Causality in Protocol Design:

- Choice of Oxidant: PCC is chosen as it is a relatively mild oxidizing agent, effective for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
- Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting material and the PCC.
- Filtration: Filtering through silica is crucial to remove the inorganic byproducts from the chromium-based oxidant, which simplifies the final purification step.

[Click to download full resolution via product page](#)

Caption: Oxidation of the corresponding benzyl alcohol to the aldehyde.

Applications in Advanced Synthesis

4-Chloro-2-(trifluoromethyl)benzaldehyde is a key intermediate in multi-step synthetic sequences. Its primary application lies in the construction of active pharmaceutical ingredients (APIs) and complex agrochemicals. Notably, it is a crucial building block for synthesizing the triazole fungicide Revysol (Mefentrifluconazole), highlighting its importance in the crop protection industry.[2]

Safety and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. **4-Chloro-2-(trifluoromethyl)benzaldehyde** is a hazardous substance and must be handled with appropriate precautions.[10]

- **Health Hazards:** The compound is harmful if swallowed or inhaled.[10] It causes serious skin and eye irritation.[11] There is evidence to suggest it may damage fertility or an unborn child. It is also toxic to aquatic life with long-lasting effects.
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[11]
- **Handling Procedures:** All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10] Avoid all personal contact. Keep the compound away from heat, sparks, and open flames.[10][12] Containers should be kept tightly closed when not in use.
- **First Aid:**
 - In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[4]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][11]
 - If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
 - If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

4-Chloro-2-(trifluoromethyl)benzaldehyde is a specialized reagent whose value is defined by the strategic placement of its chloro and trifluoromethyl substituents. These groups activate the aldehyde for a wide range of nucleophilic additions while providing additional sites for molecular elaboration. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide serves as a foundational technical resource for scientists leveraging this potent intermediate to construct the next generation of pharmaceuticals and advanced materials.

References

- **4-Chloro-2-(trifluoromethyl)benzaldehyde** | C8H4ClF3O | CID 2779017. PubChem - NIH. [\[Link\]](#)
- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.
- 4-Trifluoromethylbenzaldehyde. Wikipedia. [\[Link\]](#)
- 4-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2724908. PubChem - NIH. [\[Link\]](#)
- Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 320-43-4: 4-Chloro-2-(trifluoromethyl)benzaldehyde [cymitquimica.com]
- 2. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]
- 3. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 320-43-4 [amp.chemicalbook.com]
- 4. 4-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-Chloro-2-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 2779017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbino.com [nbino.com]
- 9. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586157#physical-and-chemical-properties-of-4-chloro-2-trifluoromethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com